Mechanistic Differentiation: Dual p70S6K/Akt Inhibition Profile vs. Single-Target Akt Inhibitors
In contrast to single-target Akt inhibitors such as MK-2206 (allosteric, Akt1/2), ipatasertib (ATP-competitive, Akt1/2/3), and capivasertib (ATP-competitive, Akt1/2/3), LY2780301 is an ATP-competitive inhibitor that uniquely co-targets all Akt isoforms and the downstream kinase p70S6K [1]. This dual inhibition is designed to circumvent the compensatory activation of p70S6K that occurs when Akt alone is inhibited [2]. While capivasertib shows some off-target activity against P70S6K (IC50 not specified), LY2780301 was specifically optimized for potent dual inhibition of both primary targets .
| Evidence Dimension | Primary Kinase Targets |
|---|---|
| Target Compound Data | Akt1/2/3 and p70S6K |
| Comparator Or Baseline | MK-2206: Akt1/2 only; Ipatasertib: Akt1/2/3 only; Capivasertib: Akt1/2/3 (and P70S6K/PKA with lower activity) |
| Quantified Difference | Dual vs. single primary target |
| Conditions | Based on published target profiles from clinical and preclinical literature |
Why This Matters
Procurement of LY2780301 is essential for experiments designed to interrogate PI3K pathway feedback mechanisms, as single-target Akt inhibitors cannot replicate its unique dual suppression profile.
- [1] Landel I, et al. Table 1: List of Akt inhibitors in clinical trials. PMC6901085. 2019. View Source
- [2] Azaro A, et al. A first-in-human phase I trial of LY2780301, a dual p70 S6 kinase and Akt Inhibitor, in patients with advanced or metastatic cancer. Invest New Drugs. 2015;33(3):710-9. View Source
